[1-(4-Methylcyclohexyl)piperidin-2-yl]methanol
Description
[1-(4-Methylcyclohexyl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C12H23NO. It is characterized by the presence of a piperidine ring substituted with a methylcyclohexyl group and a hydroxymethyl group.
Properties
IUPAC Name |
[1-(4-methylcyclohexyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-5-7-12(8-6-11)14-9-3-2-4-13(14)10-15/h11-13,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNZWKXVWUUHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCCC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methylcyclohexyl)piperidin-2-yl]methanol typically involves the reaction of 4-methylcyclohexanone with piperidine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methylcyclohexyl)piperidin-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products Formed
Oxidation: Formation of 1-(4-methylcyclohexyl)piperidin-2-one.
Reduction: Formation of 1-(4-methylcyclohexyl)piperidin-2-ylmethane.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
[1-(4-Methylcyclohexyl)piperidin-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of [1-(4-Methylcyclohexyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
[1-(4-Methylcyclohexyl)piperidin-2-yl]methanol: can be compared with other similar compounds, such as:
1-(4-Methylcyclohexyl)piperidine: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(4-Methylcyclohexyl)piperidin-2-one: An oxidized form with distinct properties and applications.
1-(4-Methylcyclohexyl)piperidin-2-ylmethane: A reduced form with unique characteristics.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
